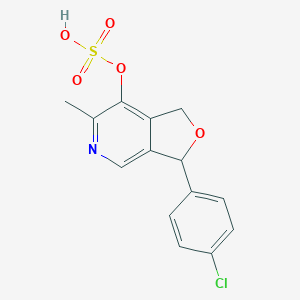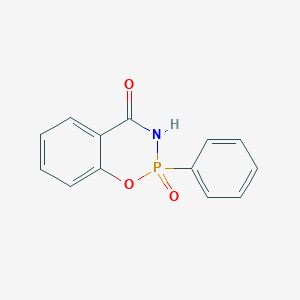
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, commonly known as PAP-O, is a phosphorin oxide compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Mechanism Of Action
The mechanism of action of PAP-O in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that PAP-O may inhibit the activity of certain enzymes involved in the regulation of cell growth and division.
Biochemical And Physiological Effects
PAP-O has been shown to exhibit cytotoxicity towards cancer cells, while having minimal toxicity towards normal cells. It has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using PAP-O in lab experiments is its high stability and solubility in various solvents. However, its high cost and limited availability may pose a limitation for some researchers.
Future Directions
There are several future directions for research on PAP-O. One potential area of study is the development of PAP-O-based fluorescent probes for detecting metal ions in biological systems. Additionally, further investigation into the mechanism of action of PAP-O in inducing apoptosis in cancer cells may lead to the development of more effective anticancer therapies. Finally, the synthesis of PAP-O derivatives with improved properties may lead to the development of new materials and catalysts.
Synthesis Methods
PAP-O can be synthesized through several methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and phenyl isocyanate, or the reaction of 2-aminophenol with triphenylphosphine, carbon dioxide, and phenyl isocyanate. These methods have been optimized to obtain high yields and purity of PAP-O.
Scientific Research Applications
PAP-O has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, PAP-O has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
143000-14-0 |
|---|---|
Product Name |
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |
Molecular Formula |
C13H10NO3P |
Molecular Weight |
259.2 g/mol |
IUPAC Name |
2-oxo-2-phenyl-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)17-18(16,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,16) |
InChI Key |
PJGVPJYOAJGEDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
synonyms |
9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3,5-tr ien-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



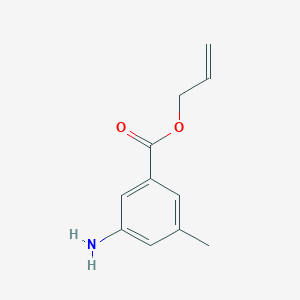
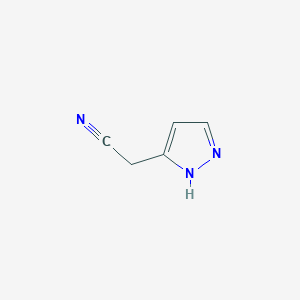
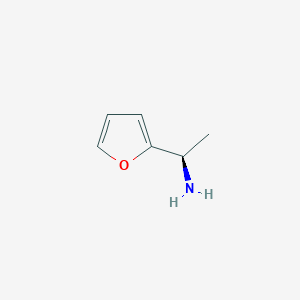
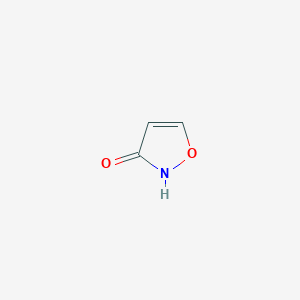

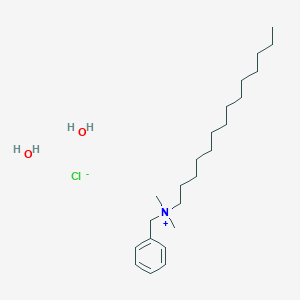

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
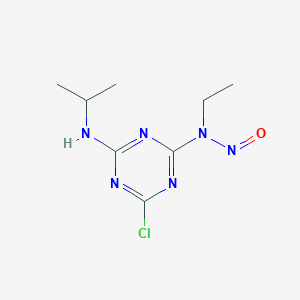



![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
